4-(Dimethylamino)chalcone

概要

説明

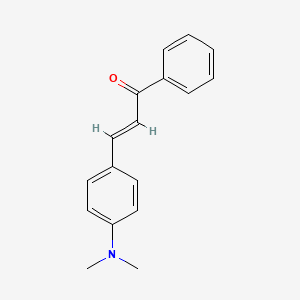

4-(Dimethylamino)chalcone is a synthetic organic compound belonging to the chalcone family. Chalcones are aromatic ketones that form the central core of many important biological compounds. They are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. The structure of this compound consists of two aromatic rings linked by a three-carbon α, β-unsaturated carbonyl system, with a dimethylamino group attached to one of the aromatic rings .

準備方法

Synthetic Routes and Reaction Conditions: 4-(Dimethylamino)chalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of acetophenone with p-dimethylaminobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol solution at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs .

化学反応の分析

Types of Reactions: 4-(Dimethylamino)chalcone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system into saturated ketones or alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed:

Oxidation: Epoxides and other oxidized derivatives.

Reduction: Saturated ketones or alcohols.

Substitution: Various substituted chalcones depending on the reagents used.

科学的研究の応用

Anti-inflammatory Properties

DMAC has demonstrated notable anti-inflammatory effects through the inhibition of myeloperoxidase activity. This inhibition reduces the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor (TNF-α), and interleukin-1β (IL-1β) . In studies involving vincristine-induced peripheral neuropathy in mice, DMAC effectively alleviated pain and inflammation, showcasing its potential as an analgesic agent .

Antinociceptive Effects

Research indicates that DMAC exhibits acute antinociceptive effects in both formalin and hot plate tests. Its mechanisms include interaction with muscarinic and opioid receptors, making it a candidate for treating neuropathic pain .

Melanin Production Enhancement

DMAC has been shown to promote melanin synthesis in murine B16 cells by upregulating tyrosinase and related proteins. This property could have implications in cosmetic applications for skin pigmentation treatments .

Synthetic Methodologies

DMAC's dimethylamino group enhances its utility as a fluorescent probe. It has been utilized to detect hydrogen sulfide and biothiols in aqueous solutions and cells, showcasing its potential in biochemical assays . The compound exhibits twisted intramolecular charge transfer (TICT) and excited state intramolecular proton transfer (ESIPT), contributing to its fluorescence properties.

Study on Antinociceptive Effects

A study assessed DMAC's efficacy against vincristine-induced peripheral neuropathy in mice, demonstrating significant pain relief through various mechanisms involving receptor interactions and anti-inflammatory pathways .

Research on Melanin Synthesis

In vitro studies indicated that DMAC enhances melanin production by promoting the expression of key enzymes involved in melanogenesis, suggesting potential applications in dermatology for skin lightening or pigmentation disorders .

作用機序

The mechanism of action of 4-(Dimethylamino)chalcone involves its interaction with various molecular targets and pathways:

Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the mitochondrial pathway and the death receptor pathway.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes like nitric oxide synthase and cyclooxygenase.

Antimicrobial Activity: It disrupts the cell membrane of microorganisms, leading to cell death.

類似化合物との比較

4-(Dimethylamino)chalcone is unique due to the presence of the dimethylamino group, which enhances its biological activity and fluorescent properties. Similar compounds include:

Chalcone: The parent compound without the dimethylamino group.

Butein: A naturally occurring chalcone with potent biological activities.

Isoxazole Chalcones: Chalcone derivatives with an isoxazole ring, exhibiting different pharmacological properties

生物活性

4-(Dimethylamino)chalcone (DMAC) is a synthetic compound belonging to the chalcone family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties of DMAC, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of DMAC is primarily attributed to its interactions with specific molecular targets:

- Myeloperoxidase : DMAC inhibits myeloperoxidase activity, which plays a crucial role in the immune response and inflammation. This inhibition can lead to reduced inflammation and oxidative stress in various biological systems.

- Tyrosinase : DMAC promotes the expression of tyrosinase and related proteins in melanogenesis, suggesting potential applications in skin pigmentation disorders.

Biochemical Pathways

DMAC influences several biochemical pathways:

- Nitric Oxide Production : It inhibits nitric oxide (NO) production, which is critical in inflammatory responses.

- Cytokine Release : DMAC reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages .

Antinociceptive Properties

Research indicates that DMAC exhibits significant antinociceptive effects. In mouse models, it has been shown to alleviate both acute and neuropathic pain, particularly in cases of vincristine-induced peripheral neuropathy. The compound's mechanism involves:

- Inhibition of myeloperoxidase.

- Interaction with muscarinic and opioid receptors.

- Prevention of macrophage pro-inflammatory polarization .

Anticancer Activity

DMAC has demonstrated potential anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including colon adenocarcinoma (HCT-116). The presence of polar functional groups in chalcone derivatives correlates with enhanced anticancer activity. For instance:

- In vitro studies indicated that DMAC exhibited IC50 values ranging from 14.6 μM to 50 μM against different cancer cell lines .

Case Studies and Research Findings

Antifungal Properties

DMAC has also been evaluated for antifungal activity. Studies reported that certain derivatives exhibited promising inhibition against Candida albicans, with IC50 values comparable to standard antifungal agents .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of DMAC derivatives against neurodegenerative diseases like Alzheimer's. The compounds were effective in inhibiting acetylcholinesterase (AChE), an enzyme associated with cognitive decline .

特性

IUPAC Name |

(E)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c1-18(2)16-11-8-14(9-12-16)10-13-17(19)15-6-4-3-5-7-15/h3-13H,1-2H3/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKPRWFMRVBCOB-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030-27-9 | |

| Record name | Dimethylaminochalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001030279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Dimethylamino)chalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Dimethylaminochalcone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQL6UU7VC4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-(Dimethylamino)chalcone synthesized, and what factors influence its yield?

A1: this compound can be synthesized using Microwave-Assisted Organic Synthesis (MAOS) with 4-(dimethylamino)benzaldehyde and acetophenone in the presence of NaOH as a base []. The concentration of NaOH significantly influences the reaction yield. Research shows that a 50% NaOH concentration results in the most optimal yield (90.9±0.68%) compared to 40% and 60% concentrations [].

Q2: What are the predicted pharmacokinetic properties of this compound?

A2: Computational analysis using the SwissADME web server suggests that this compound adheres to Lipinski's Rule of Five, indicating favorable drug-like properties []. Additionally, predictions suggest it possesses good gastrointestinal absorption and potential to cross the blood-brain barrier (BBB) [].

Q3: How does the structure of this compound relate to its fluorescent properties?

A3: The presence of the dimethylamino group and the extended conjugated system in this compound contribute to its fluorescent properties. Modifications to this structure, such as extending the conjugation by increasing the number of central double bonds, lead to bathochromic shifts in absorption and fluorescence peaks []. This indicates enhanced intramolecular charge transfer (ICT), resulting in near-infrared fluorescence, which is highly desirable for applications like bioimaging.

Q4: What biological activities have been reported for this compound?

A4: this compound has demonstrated promising antinociceptive effects in mice models, showing efficacy against both acute and neuropathic pain []. In the case of vincristine-induced peripheral neuropathy, treatment with this compound attenuated thermal hyperalgesia and mechanical allodynia while also preventing pro-inflammatory macrophage polarization within the sciatic nerve [].

Q5: How does this compound compare to other chalcone derivatives in terms of antiproliferative activity?

A5: Research has shown that heteroleptic copper(II) complexes containing 2′-hydroxy-4-(dimethylamino)chalcone exhibit strong antiproliferative activity against various human cancer cell lines []. Notably, a complex containing the bulky N-donor ligand bphen displayed the highest cytotoxicity with IC50 values ranging from 1.0 to 2.3 μM and demonstrated good selectivity with low toxicity against healthy human cells []. This suggests that incorporating 2′-hydroxy-4-(dimethylamino)chalcone into metal complexes could be a promising strategy for developing anticancer agents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。